Product packaging for Tin(IV) iodide(Cat. No.:CAS No. 7790-47-8)

Tin(IV) iodide

Cat. No.: B052936
CAS No.: 7790-47-8
M. Wt: 626.33 g/mol
InChI Key: QPBYLOWPSRZOFX-UHFFFAOYSA-J
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Description

Tin(IV) iodide (SnI4) is a high-purity, iodine-rich compound that serves as a critical precursor in advanced materials research, particularly in the synthesis of metal halide perovskites. Its primary research value lies in the development of next-generation photovoltaic devices, where it is used to fabricate tin-based perovskite solar cells (PSCs) as a more environmentally benign alternative to lead-based analogues. The compound acts as a source of both tin and iodide ions, integrating directly into the perovskite crystal lattice (e.g., ASnI3, where A is a cation like formamidinium). This integration is crucial for tuning the bandgap, crystallinity, and overall stability of the light-absorbing layer. Beyond photovoltaics, SnI4 is extensively utilized in chemical vapor deposition (CVD) processes as a p-type dopant for organic semiconductors and as a versatile starting material in synthetic inorganic chemistry for preparing other tin-containing compounds. It is characterized by its sensitivity to moisture and light, requiring careful handling under inert conditions. This reagent is intended for laboratory research applications and is an essential tool for scientists exploring novel electronic, optical, and energy storage materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula SnI4<br>I4Sn B052936 Tin(IV) iodide CAS No. 7790-47-8

Properties

IUPAC Name

tetraiodostannane
Source PubChem
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InChI

InChI=1S/4HI.Sn/h4*1H;/q;;;;+4/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBYLOWPSRZOFX-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Sn](I)(I)(I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

SnI4, I4Sn
Record name tin(IV) iodide
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DSSTOX Substance ID

DTXSID6064876
Record name Tin iodide (SnI4)
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Molecular Weight

626.33 g/mol
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CAS No.

7790-47-8
Record name Tin iodide (SnI4)
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Record name Stannic iodide
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Record name Stannane, tetraiodo-
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Record name Tin iodide (SnI4)
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Record name Tin tetraiodide
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Advanced Synthetic Methodologies for Tin Iv Iodide and Its Derivatives

Mechanistic Investigations of Redox Reactions in Tin(IV) Iodide Synthesis

The reaction can be described by the following equation: Sn + 2I₂ → SnI₄

Thermogravimetric analysis, X-ray diffraction, and differential scanning calorimetry have been used to study the oxidation of SnI₂ in air, revealing that it degrades to form equimolar amounts of SnI₄ and tin(IV) oxide (SnO₂), particularly when heated or illuminated. acs.org The SnI₄ can then sublime at relatively low temperatures. acs.org

In the context of tin-based perovskite solar cells, the oxidation of Sn(II) to Sn(IV) is a critical factor affecting material stability and performance. acs.orgrsc.org The presence of species like I₂ can facilitate the oxidation of Sn²⁺ to Sn⁴⁺. researchgate.netrsc.org Understanding the mechanisms of these redox reactions is crucial for controlling the purity of the desired tin iodide species. For instance, in the synthesis of SnI₄, using an excess of iodine can help to favor the formation of the desired product over SnI₂. scribd.com Conversely, when preparing SnI₂, an excess of tin is used to promote the formation of the Sn(II) state. rsc.org

Recent studies have also explored the role of solvents and additives in the redox chemistry of tin iodides. For example, dimethyl sulfoxide (B87167) (DMSO), a common solvent, has been found to oxidize Sn(II) to Sn(IV) under acidic conditions and at elevated temperatures, a reaction catalyzed by hydroiodic acid. rsc.orgrsc.org This process is thought to involve an iododimethylsulfonium iodide intermediate. rsc.org The presence of acids can accelerate the oxidation of SnI₂ to SnI₄. nsf.gov

Exploration of Mechanochemical Synthesis Routes for Tin(IV) and Tin(II) Iodides

Mechanochemical synthesis, a method involving the use of mechanical energy to induce chemical reactions, has emerged as a viable and often more environmentally friendly alternative for producing tin iodides and their derivatives. rsc.org This solvent-free approach can lead to the formation of phase-pure materials and is particularly useful in the synthesis of perovskite precursors. researchgate.net

High-energy ball milling is a common mechanochemical technique used for this purpose. d-nb.info For instance, this compound-based double perovskites with the general formula A₂SnI₆ (where A can be cesium, methylammonium, or formamidinium) have been successfully synthesized using this method. x-mol.net The addition of certain reagents during the milling process, such as hydrogen iodide (HI), has been shown to minimize the formation of unwanted secondary phases. x-mol.net

Similarly, mechanochemical routes have been employed for the synthesis of tin(II) iodide (SnI₂) and related perovskite materials like CsSnI₃ and FASnI₃ (where FA is formamidinium). rsc.orgresearchgate.net In some cases, the addition of SnF₂ during the synthesis of cesium-containing perovskites is crucial. researchgate.net The grinding temperature and duration are critical parameters that significantly influence the power conversion efficiencies of solar cells fabricated from these materials. rsc.orgresearchgate.net Studies have shown that lower grinding temperatures are generally preferred. rsc.org

The mechanochemical approach offers several advantages, including the ability to produce materials without the use of potentially oxidizing solvents and to create a platform for the subsequent thin-film deposition from a single source. researchgate.net

Solution-Phase Precursor Chemistry for this compound Systems

The solution-phase chemistry of tin iodide precursors is fundamental to the fabrication of tin-based perovskite solar cells and other optoelectronic devices. The choice of solvent plays a critical role, as it can influence the oxidation state of tin and the stability of the resulting material. nih.gov Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly used. sigmaaldrich.comacs.org However, DMSO has been shown to promote the oxidation of Sn²⁺ to Sn⁴⁺, which is detrimental to the performance of tin halide perovskite solar cells. nih.govacs.org

The interaction between tin iodide and the solvent molecules leads to the formation of solution complexes. nih.govacs.org For example, SnI₂ can form complexes with DMF and DMSO, such as [SnI₂(dmf)], [SnI₂(dmso)], and [SnI₂(dmso)₂]. acs.org These complexes can be isolated and used as purified precursors, offering the advantage of rapid dissolution compared to the base tin iodide powder. acs.org The nature of the complex formed can be influenced by the choice of antisolvent during recrystallization. acs.org

First-principles studies based on time-dependent density functional theory have been employed to investigate the structural, energetic, electronic, and optical properties of these tin iodide solution complexes. nih.govacs.org These studies provide insights into the fundamental properties of the building blocks for perovskite structures and can guide the selection of optimal solvents for synthesis. nih.gov For instance, the coordinating ability of the solvent has been shown to rationalize structural trends in these complexes. nih.govacs.org

The stability of precursor solutions is a major concern. The presence of impurities like SnI₄ in commercial SnI₂ can be problematic. acs.org While sublimation can remove SnI₄, it may not be sufficient to eliminate all impurities, such as SnO₂. acs.org Therefore, understanding and controlling the solution-phase chemistry is essential for producing high-quality tin iodide-based materials.

Strategies for Oxidation State Control in Tin Iodide Material Synthesis (e.g., Sn(II) to Sn(IV) Oxidation Management)

The facile oxidation of tin(II) to tin(IV) is a significant challenge in the synthesis and application of tin iodide materials, particularly in the context of perovskite solar cells. chemrxiv.orgnih.gov This oxidation leads to the formation of Sn⁴⁺ species, which can act as defects and degrade device performance. acs.orgoup.com Consequently, numerous strategies have been developed to manage and control the oxidation state of tin.

Additive Engineering: A primary strategy involves the use of additives in the precursor solution. nih.gov These can be broadly categorized as:

Reducing Agents/Antioxidants: Metallic tin powder (Sn⁰) is a widely used reducing agent that can convert Sn⁴⁺ back to Sn²⁺ through a comproportionation reaction. acs.orgkyoto-u.ac.jp Other reducing agents include hypophosphite, sodium borohydride (B1222165), and various organic compounds like caffeic acid and 4-hydrazinobenzoic acid. oup.comacs.org

Inorganic Additives: Tin(II) fluoride (B91410) (SnF₂) is a common additive that helps to inhibit the oxidation of Sn²⁺ and improve the morphology of the perovskite film. researchgate.netnih.gov It is believed to create a reducing environment. nih.gov

Organic Additives: Bulky A-site cations and other organic molecules can be incorporated to stabilize the resulting films and inhibit oxidation. acs.org For example, 1,1′-bis(diphenylphosphino)ferrocene (DPPF) has been shown to protect Sn²⁺ from oxidation by reacting preferentially with oxygen. oup.com Phenylhydrazine hydrochloride has also been used to reduce the formation of Sn⁴⁺. mdpi.com

Solvent System Optimization: The choice of solvent is critical, as some solvents can promote oxidation. acs.org For instance, dimethyl sulfoxide (DMSO) can oxidize Sn²⁺, especially under acidic conditions and at elevated temperatures. rsc.orgrsc.org Exploring alternative solvent systems is an active area of research to mitigate this issue. acs.org

Process Control: Careful control over the synthesis process is essential to obtain reproducible surface compositions and minimize oxidation. chemrxiv.org This includes managing factors like temperature and exposure to air and moisture. acs.orgnih.gov For example, in mechanochemical synthesis, lower grinding temperatures are often preferred to suppress oxidation. rsc.org

Theoretical and Experimental Analysis: Density functional theory (DFT) calculations and experimental techniques like X-ray photoelectron spectroscopy (XPS) and nuclear magnetic resonance (NMR) are used to understand the mechanisms of oxidation and the effectiveness of different control strategies. rsc.orgrsc.orgoup.com XPS is particularly useful for analyzing surface oxidation, while ¹¹⁹Sn-NMR can directly measure the oxidation states of tin in both solid and solution phases. rsc.orgchemrxiv.org

Coordination Chemistry and Complexation of Tin Iv Iodide

Design and Synthesis of Novel Tin(IV) Iodide Coordination Complexes

The synthesis of this compound complexes involves reacting SnI₄ with ligands in suitable non-coordinating solvents, such as benzene (B151609) or dichloromethane (B109758). wordpress.comscribd.com The resulting complexes often precipitate from the solution and can be isolated and purified through recrystallization. wordpress.com

This compound forms stable adducts with a wide range of organic ligands containing donor atoms like oxygen, nitrogen, and sulfur. These reactions are typically Lewis acid-base complexation reactions. wordpress.com For instance, SnI₄ reacts with oxygen-donor ligands like triphenylphosphine (B44618) oxide ((C₆H₅)₃PO), diphenyl sulfoxide (B87167) ((C₆H₅)₂SO), and pyridine (B92270) N-oxide (C₅H₅NO) to form hexacoordinate complexes with the general formula [SnI₄(L)₂]. researchgate.netacs.org These complexes typically adopt a distorted octahedral geometry. researchgate.netresearchgate.net

Similarly, nitrogen-donor ligands such as 2,2'-bipyridine (B1663995) (bipy) react with organotin(IV) triiodides to form distorted octahedral complexes. nih.goviucr.org The synthesis often involves the direct reaction of the tin compound with the ligand in an appropriate solvent. nih.gov The resulting structures can exhibit different arrangements of the ligands around the tin center, influenced by steric and electronic effects. iucr.org For example, in [Sn(CH₃)I₃(bipy)], the iodine atoms adopt a meridional arrangement. nih.gov

The reaction of this compound with phosphines is complex and does not always yield simple adducts. psu.edursc.org Instead, a mixture of adduct formation, halogen transfer, and redox chemistry often occurs, leading to the formation of various iodostannate anions. psu.edursc.org

For example, the reaction with tricyclohexylphosphine (B42057) (Cy₃P) can initially form an adduct, SnI₄·PCy₃, which can then undergo halogen transfer to produce an iodophosphonium salt of a tin(II) anion, [Cy₃PI]⁺[SnI₃]⁻. psu.edursc.org Further reaction can lead to other anionic species like [SnI₅]⁻. psu.edursc.org

With secondary phosphines like diphenylphosphine (B32561) (Ph₂PH), additional reactions involving the elimination of hydrogen iodide (HI) can occur, leading to the formation of salts containing complex halotin anions such as the hexaiodostannate(IV) anion, [SnI₆]²⁻, with phosphonium (B103445) counterions like [Ph₂PH₂]⁺. psu.edursc.org The formation of simple 1:2 adducts, such as trans-[SnI₄(PPh₃)₂], has also been reported from the reaction with triphenylphosphine (PPh₃). wordpress.com

Multidentate Schiff bases, which possess multiple donor atoms (commonly N and O), readily form chelate complexes with this compound. nih.gov Tetradentate dibasic Schiff bases, often with an -ONNO- donor system, react with SnI₄ in an equimolar ratio, typically in the presence of a base like triethylamine, to yield diiodo(Schiff base)tin(IV) complexes, [I₂Sn(SB)]. tandfonline.comtandfonline.com In these reactions, the Schiff base acts as a dianionic ligand, bonding to the tin center through its donor atoms and displacing two iodide ions. tandfonline.com

The resulting complexes are often yellow to orange crystalline solids that are stable under atmospheric conditions. tandfonline.com The coordination of the Schiff base to the tin atom is confirmed by the disappearance of the phenolic -OH stretching band and shifts in the C=N and C-O stretching frequencies in the infrared spectra of the complexes. tandfonline.com The reaction of SnI₄ with some Schiff bases can also lead to 1:1 adducts where the ligand coordinates in its neutral keto-amine tautomeric form. niscpr.res.in

Reactions of this compound with Phosphines: Formation of Halotin Anions and Adducts

Structural Elucidation of this compound Coordination Environments

A combination of crystallographic and spectroscopic techniques is employed to definitively determine the three-dimensional structure and bonding within this compound complexes.

XRD analysis of [I₂Sn{Al(OPrⁱ)₄}₂] revealed a significantly distorted octahedral geometry around the tin atom, with Sn-I bond distances of 2.727 Å and 2.745 Å. acs.org In the case of the hexaiodostannate(IV) salt, Cs₂SnI₆, powder XRD was used to refine its cubic crystal structure, determining a Sn-I bond distance of 2.864(1) Å. researchgate.net Powder XRD is also a valuable tool for confirming the phase purity of bulk crystalline samples. wordpress.comresearchgate.net

Selected Bond Lengths from X-ray Diffraction Analysis of this compound Complexes
ComplexBondBond Length (Å)Reference
[I₂Sn{Al(OPrⁱ)₄}₂]Sn-I2.727, 2.745 acs.org
Sn-O2.109 - 2.117 acs.org
[Sn(CH₃)I₃(bipy)]Sn-I2.805 - 2.898 researchgate.net
Sn-N2.268, 2.293 researchgate.net
Cs₂SnI₆Sn-I2.864 researchgate.net

A suite of spectroscopic methods provides complementary information to diffraction techniques, offering insights into the coordination environment, electronic state of the tin atom, and the nature of the bonding. wordpress.compsu.edu

Mössbauer Spectroscopy : ¹¹⁹Sn Mössbauer spectroscopy is particularly sensitive to the oxidation state and the symmetry of the coordination sphere of the tin atom. arscryo.comlibretexts.org The isomer shift (δ) confirms the +4 oxidation state of tin in these complexes. sciencepublishinggroup.com The quadrupole splitting (ΔE_Q) value provides information about the electric field gradient at the tin nucleus, which is related to the symmetry of the complex. For example, a zero or very small quadrupole splitting is expected for a perfectly symmetrical octahedral environment like in the [SnI₆]²⁻ anion, while distorted geometries lead to significant splitting. researchgate.netrsc.org

NMR Spectroscopy : ¹¹⁹Sn NMR spectroscopy is a powerful tool for studying these complexes in solution. The ¹¹⁹Sn chemical shift (δ) is highly sensitive to the coordination number of the tin atom and the nature of the attached ligands. acs.orgsoton.ac.uk For instance, ¹¹⁹Sn NMR chemical shifts for six-coordinate tin(IV) atoms in iodo-alkoxide complexes were observed in the range of δ -1113 to -1186 ppm. acs.org ³¹P NMR is crucial for characterizing phosphine (B1218219) adducts, allowing for the identification of coordinated phosphines and the formation of iodophosphonium ions. psu.edu

IR and Raman Spectroscopy : Vibrational spectroscopy is used to identify characteristic stretching frequencies of bonds within the complexes. The Sn-I stretching vibrations (ν(Sn-I)) are typically observed in the far-infrared region. For tetrahedral SnI₄, the main IR-active stretch is found around 218 cm⁻¹. wordpress.comwordpress.com Upon formation of an octahedral complex like [SnI₄(L)₂], these frequencies shift, and new bands corresponding to Sn-ligand bonds (e.g., ν(Sn-O) or ν(Sn-P)) appear. wordpress.com For example, in SnI₄ adducts with triphenylphosphine, a band in the 513-518 cm⁻¹ region is attributed to the Sn-P vibration. wordpress.com

Spectroscopic Data for Selected this compound Complexes
Complex / IonTechniqueParameterValueReference
[SnI₆]²⁻MössbauerQuadrupole Splitting (ΔE_Q)0 mm/s researchgate.net
[I₂Sn{Ti(OPrⁱ)₅}₂]¹¹⁹Sn NMRChemical Shift (δ)-1113.91 ppm acs.org
SnI₄·PCy₃³¹P NMRChemical Shift (δ)25.6 ppm psu.edu
SnI₄IRν(Sn-I)~218 cm⁻¹ wordpress.comwordpress.com

Single-Crystal and Powder X-ray Diffraction Analysis of this compound Complexes

Intermolecular Interactions in this compound-Based Systems

The solid-state structures and resulting properties of materials based on this compound are significantly influenced by a variety of weak intermolecular interactions. In hybrid systems where the inorganic SnI₄ core is coordinated with organic ligands, these non-covalent forces, including π-iodide and hydrogen bonding, are not merely structural elements but are critical in defining the material's electronic characteristics. researchgate.netsamaterials.com The analysis of crystal structures of synthesized this compound complexes reveals the presence of π-interactions in conjunction with hydrogen bonds (H···I). samaterials.com These weak intermolecular interactions make SnI₄ complexes unique among hybrid materials and are essential for the formation of the electronic band structure. researchgate.netsamaterials.com

Investigations into π-Iodide Intermolecular Interactions and Their Influence on Electronic Properties

Research into this compound coordination compounds has highlighted the crucial role of intermolecular interactions between the iodide atoms and the π-systems of aromatic organic ligands. acs.orgresearchgate.net In a series of molecular semiconductors with the general formula [SnI₄(L)₂], where L is an organic ligand such as triphenylphosphine oxide ((C₆H₅)₃PO), diphenyl sulfoxide ((C₆H₅)₂SO), or pyridine N-oxide (C₅H₅NO), these interactions are fundamental to the formation of the band structure. researchgate.netarxiv.org

A key electronic feature of these hybrid materials is the division of their frontier orbitals. The valence band is predominantly formed from orbitals located on the inorganic SnI₄ core, while the conduction band is composed of orbitals centered on the organic ligands. researchgate.netacs.orgresearchgate.netarxiv.orgfigshare.com This separation is a direct consequence of the weak intermolecular forces that govern the solid-state assembly. researchgate.netsamaterials.com The interactions between iodine atoms and the aromatic rings of the ligands are essential in this band structure formation. acs.orgresearchgate.net

Detailed crystallographic analyses have provided specific parameters for these interactions, including π-π stacking and iodide-iodide (I···I) contacts. researchgate.net For instance, in the complex [SnI₄(C₅H₅NO)₂], short I···I contacts were found to contribute significantly to the band structure, with distances smaller than those in pure SnI₄ crystals. samaterials.com These studies underscore the importance of intermolecular forces in tailoring the electronic and optoelectronic properties of new semiconducting materials derived from this compound. samaterials.comacs.org

Table 1: Selected Intermolecular π-Stacking and I···I Contact Data in this compound Complexes Data sourced from crystallographic analysis of specific this compound-based molecular semiconductors. researchgate.net

ComplexInteraction TypeDistance (Å)Angle (°)
[SnI₄{(C₆H₅)₃PO}₂]π···π4.2184.2
[SnI₄{(C₆H₅)₃PO}₂]π···π5.05767.4
[SnI₄{(C₆H₅)₂SO}₂]π···π4.06811.7
[SnI₄{(C₆H₅)₂SO}₂]π···π4.85687.5
[SnI₄(C₅H₅NO)₂]π···π4.1990
[SnI₄(C₅H₅NO)₂]I···I3.837N/A

Hydrogen Bonding Networks in Functional this compound Compounds

Alongside π-interactions, hydrogen bonding networks are a defining feature in the crystal structures of functional this compound compounds. researchgate.netsamaterials.com The iodide ligands of the SnI₄ unit frequently act as acceptors for hydrogen bonds, an interaction that plays a significant role in the formation and stability of the crystal lattice. researchgate.netacs.orgresearchgate.net The presence of C-H···I and N-H···I hydrogen bonds has been confirmed through detailed structural analysis. researchgate.netearthlinepublishers.com

In coordination complexes with organic ligands, these hydrogen bonds are not isolated interactions but often form extensive networks that, in concert with π-stacking, dictate the three-dimensional supramolecular architecture. researchgate.netearthlinepublishers.com For example, in the complex [SnI₄{(C₆H₅)₃PO}₂], specific intermolecular I···H bonds were identified with distances of 3.010 Å and 3.144 Å. researchgate.net These interactions are considered to have a direct impact on the electronic properties of the material. researchgate.net

The formation of these hydrogen-bonded networks is a critical factor in crystal engineering. acs.org In broader tin(IV) halide systems, such as those involving chloride and bromide, N-H···X and C-H···X (where X is a halogen) interactions give rise to complex one-dimensional chains and three-dimensional networks, highlighting a common principle in the chemistry of functional tin halide materials. earthlinepublishers.com The systematic study of these hydrogen bonds is essential for understanding structure-property relationships and for the rational design of new materials with specific functionalities. acs.orgmdpi.com

Table 2: Representative Hydrogen Bond (H···I) Parameters in this compound Complexes Data sourced from crystallographic analysis. researchgate.net

ComplexHydrogen BondDistance (d, Å)Angle (α, °)
[SnI₄{(C₆H₅)₃PO}₂]H37···I13.010134.89
[SnI₄{(C₆H₅)₃PO}₂]H20···I43.144106.74
[SnI₄{(C₆H₅)₂SO}₂]H32···I23.189N/A
[SnI₄(C₅H₅NO)₂]H3···I23.269N/A

Electronic Structure, Optical Phenomena, and Spectroscopic Characterization of Tin Iv Iodide

Fundamental Electronic Structure Analysis of Tin(IV) Iodide and its Solution Complexes

The electronic properties of tin iodide systems are fundamentally governed by the arrangement of their frontier molecular orbitals and are significantly modulated by interactions with surrounding solvent molecules.

Characterization of Frontier Molecular Orbitals (HOMO-LUMO) in Tin Iodide Systems

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic behavior of molecular systems. libretexts.org In coordination compounds of this compound with organic ligands, such as [SnI₄{(C₆H₅)₃PO}₂], [SnI₄{(C₆H₅)₂SO}₂], and [SnI₄(C₅H₅NO)₂], the frontier orbitals exhibit distinct localizations. The HOMO levels are predominantly localized on the p-orbitals of the iodine atoms, constituting the inorganic part of the molecule. researchgate.netacs.org Conversely, the LUMO levels are mainly localized on the aromatic carbon rings of the organic ligands. researchgate.net This separation indicates that the valence band is associated with the inorganic SnI₄ core, while the conduction band is formed by carbon-based orbitals. acs.org

In studies of tin(II) iodide solution complexes, which provide insight into tin-halide systems, the occupied molecular orbitals are found to be primarily localized on the tin iodide (SnI₂) unit. acs.orgarxiv.orgarxiv.org The unoccupied orbitals, however, are often distributed across both the SnI₂ unit and the coordinating solvent molecules. acs.orgarxiv.orgarxiv.org For instance, in the SnI₂(PC)₄ complex (where PC is propylene (B89431) carbonate), the LUMO is over 94% localized on the tin iodide center. acs.org In contrast, for many other solvent complexes, the larger portion of the LUMO's wave function resides on the solvent molecules. acs.org

Influence of Solvent Coordination on the Electronic and Optical Response of Tin Iodide Complexes

Solvent coordination plays a pivotal role in modifying the electronic and optical properties of tin iodide complexes. First-principles studies based on time-dependent density functional theory (TD-DFT) on tin(II) iodide solution complexes with 14 common solvents revealed that the formation energy of these complexes increases with the Gutmann's donor number (DN) of the solvent. acs.orgarxiv.orgarxiv.org The energies of the frontier orbitals are also affected by the choice of solvent, with their absolute values generally decreasing as the donor number decreases. acs.orgarxiv.orgarxiv.org This coordination with solvent molecules leads to a red-shift in the optical spectral weight compared to the isolated SnI₂ molecule. acs.orgarxiv.orgarxiv.org

This limited overlap between the frontier states in many of these complexes results in a weak first optical excitation. acs.orgarxiv.org The stability of the complexes is highest with HMPA (hexamethylphosphoramide), which contains a P=O group, and lowest with ACN (acetonitrile), the only nitrogen-bound solvent in the study. arxiv.org Similarly, SnI₄ can form 6-coordinate complexes with solvents like dimethyl sulfoxide (B87167) (DMSO), where the solvent molecules act as ligands, bonding directly to the tin center via oxygen atoms. rsc.org

Energy Distribution of Frontier Molecular Orbitals in Selected SnI₂M₄ Complexes. arxiv.org
Solvent (M)HOMO-LUMO Gap (eV)
THF7.2
DCM7.2
ACN7.1
DMF7.3
NMP7.3
DMSO7.3
HMPA7.7

Optical Properties and Light-Matter Interactions in this compound Materials

The interaction of this compound materials with light is characterized by their absorption and emission spectra, as well as their ability to generate photovoltages, highlighting their potential in optoelectronic applications.

Absorption and Emission Spectroscopy of this compound and Derivatives

The optical properties of this compound complexes have been investigated using UV-vis absorption spectroscopy. For solid-state samples of complexes like [SnI₄(C₅H₅NO)₂], diffuse reflectance spectra are recorded and converted into absorption spectra using the Kubelka-Munk function. researchgate.netresearchgate.net These materials typically form orange-red crystals. acs.orgfigshare.comarxiv.org

In two-dimensional tin halide perovskites, such as octadecylammonium tin iodide (ODASnI₄), photoluminescence (PL) and photoluminescence excitation (PLE) spectra are used for characterization. mdpi.com STE (self-trapped-exciton) emission is relatively rare in tin-iodide perovskites because iodide ions suppress lattice distortion more effectively than smaller halides like bromide. mdpi.com The larger ionic radius of iodide also makes it more susceptible to oxidation, which can lead to a low photoluminescence quantum yield (PL QY). mdpi.com

Photovoltage Measurements in this compound Semiconducting Complexes

The semiconducting nature of this compound complexes is a key area of research, with properties evaluated through experimental and theoretical methods. acs.orgfigshare.comarxiv.org The semiconducting characteristics of coordination compounds like [SnI₄{(C₆H₅)₃PO}₂], [SnI₄{(C₆H₅)₂SO}₂], and [SnI₄(C₅H₅NO)₂] have been experimentally confirmed through surface photovoltage (SPV) measurements. acs.orgresearchgate.netfigshare.comarxiv.org These measurements, often performed using a Kelvin probe-based system, provide direct evidence of the materials' ability to generate a voltage upon illumination, which is essential for applications in photovoltaics. researchgate.net The formation of a band structure in these materials is significantly influenced by weak intermolecular interactions, such as those between iodine atoms and aromatic rings. acs.orgfigshare.comarxiv.org

Advanced Spectroscopic Techniques for this compound Characterization

A variety of advanced techniques are employed to provide a comprehensive understanding of this compound and its complexes.

Computational Methods : Time-dependent density functional theory (TD-DFT) is a primary tool for first-principles investigations into the structural, energetic, electronic, and optical properties of tin iodide solution complexes. acs.orgarxiv.orgresearchgate.net

X-ray Diffraction (XRD) : Single-crystal X-ray diffraction is essential for determining the precise crystal structures of complexes like [SnI₄{(C₆H₅)₃PO}₂], allowing for detailed analysis of inter- and intramolecular interactions. researchgate.net

Nuclear Magnetic Resonance (NMR) : ¹H NMR spectroscopy is used to characterize the organic ligands coordinated to the tin center. researchgate.net

UV-Vis Spectroscopy : This technique, including diffuse reflectance spectroscopy for solid samples, is fundamental for analyzing the optical absorption properties of these materials. researchgate.netresearchgate.net

Surface Photovoltage (SPV) Spectroscopy : SPV measurements using a Kelvin probe are performed to directly assess the semiconducting properties and photovoltage generation of the complexes. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) : XPS is used to determine the oxidation states of the constituent elements. For instance, in tin-based perovskites, it can distinguish between Sn²⁺ and Sn⁴⁺ states by identifying their characteristic binding energies. rsc.org

Elemental Analysis : This method is used to confirm the chemical composition and stoichiometry of the synthesized complexes. researchgate.net

¹¹⁹Sn Mössbauer Spectroscopy for Oxidation State and Environment Probing

¹¹⁹Sn Mössbauer spectroscopy is a highly effective technique for examining the electronic environment of the tin nucleus, providing valuable information on its oxidation state and the symmetry of the local chemical environment. fishersci.dk For tin compounds, the isomer shift (δ) is a key parameter that is directly related to the s-electron density at the tin nucleus.

In the case of this compound, the tin atom is in the +4 oxidation state, corresponding to a 5s⁰5p⁰ electronic configuration. This results in a lower s-electron density at the nucleus compared to tin(II) compounds (5s²5p⁰ configuration). The isomer shift for SnI₄ has been reported to be approximately 1.55 mm/s relative to a SnO₂ standard. georgetown.edu This value is consistent with other tin(IV) halides and confirms the Sn(IV) oxidation state. georgetown.edu The trend in isomer shifts for the tin(IV) halides (SnF₄, SnCl₄, SnBr₄, SnI₄) shows an increase with the increasing atomic number of the halogen. This is attributed to the decreasing electronegativity from fluorine to iodine, which leads to a greater covalent character in the Sn-X bond and a subsequent increase in the s-electron density at the tin nucleus.

Another critical parameter in Mössbauer spectroscopy is the quadrupole splitting (ΔE₋), which arises from the interaction of the nuclear quadrupole moment with a non-uniform electric field gradient at the nucleus. For a molecule with perfect tetrahedral symmetry, such as an isolated SnI₄ molecule, the electric field gradient at the tin nucleus is zero. Consequently, no quadrupole splitting is expected. akjournals.com Experimental data for solid SnI₄ show either zero or a very small quadrupole splitting, indicating that the tetrahedral symmetry of the SnI₄ molecule is largely preserved in the crystal lattice, with only minor distortions. akjournals.comresearchgate.net This confirms the highly symmetric electronic and geometric environment of the tin atom in the compound.

¹¹⁹Sn Mössbauer Spectroscopic Data for this compound
ParameterValueReference Source
Isomer Shift (δ) vs. SnO₂1.55 mm/s georgetown.edu
Quadrupole Splitting (ΔE₋)~0 mm/s akjournals.comresearchgate.net

Nuclear Magnetic Resonance (NMR) and Vibrational (IR/Raman) Spectroscopic Studies

Nuclear Magnetic Resonance (NMR) and vibrational spectroscopies (Infrared and Raman) are powerful tools for elucidating the structural properties of this compound.

¹¹⁹Sn Nuclear Magnetic Resonance (NMR)

¹¹⁹Sn NMR spectroscopy provides direct information about the electronic environment of the tin atom. researchgate.net Tin has three NMR-active spin ½ nuclei (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most commonly used due to its slightly higher sensitivity and natural abundance. huji.ac.il The chemical shift of tin compounds spans a very wide range, making it a sensitive probe of the coordination environment. huji.ac.il For this compound, the ¹¹⁹Sn NMR spectrum shows a chemical shift at approximately -1779 ppm relative to the reference compound tetramethyltin (B1198279) (Sn(CH₃)₄). quizlet.comrsc.org This significant upfield shift is characteristic of tetra-coordinated tin(IV) halides and reflects the specific shielding environment created by the four iodine atoms.

Vibrational (IR/Raman) Spectroscopy

Vibrational spectroscopy investigates the molecular vibrations of SnI₄, which are determined by its molecular structure and symmetry. uni-siegen.de For a tetrahedral (T₋) molecule like this compound, group theory predicts four fundamental vibrational modes: ν₁(A₁), ν₂(E), ν₃(F₂), and ν₄(F₂). researchgate.net All four modes are Raman active, while only the F₂ modes (ν₃ and ν₄) are infrared active. uni-siegen.despectroscopyonline.com

The vibrational frequencies for SnI₄ have been experimentally determined through both IR and Raman spectroscopy. The symmetric stretching mode (ν₁, A₁) is observed as a strong, polarized band in the Raman spectrum. The asymmetric stretching (ν₃, F₂) and bending modes (ν₂, E and ν₄, F₂) appear at lower frequencies. researchgate.netresearchgate.net

The observed vibrational frequencies provide insight into the strength and nature of the Sn-I bonds. These data are also used to calculate force constants for the molecule.

Vibrational Frequencies for this compound (SnI₄)
Vibrational ModeSymmetryRaman Frequency (cm⁻¹)IR Frequency (cm⁻¹)Activity
ν₁ (symmetric stretch)A₁~169-Raman
ν₂ (bending)E~50-Raman
ν₃ (asymmetric stretch)F₂~208-216~208-216Raman, IR
ν₄ (bending)F₂~61-63~61-63Raman, IR

Note: The exact frequencies can vary slightly depending on the experimental conditions (e.g., solid state, solution) and the specific publication.

Chemical Reactivity and Degradation Mechanisms Involving Tin Iv Iodide

Oxidation Mechanisms in Tin-Based Materials Leading to Tin(IV) Iodide Formation

The intrinsic instability of tin-based perovskites, particularly the facile oxidation of tin(II) (Sn²⁺) to tin(IV) (Sn⁴⁺), is a primary obstacle to their commercial viability. researchgate.netproquest.com This oxidation process is a key factor in the degradation of the perovskite material and the subsequent decline in solar cell performance. frontiersin.orgrsc.org One of the major products of this oxidation is this compound (SnI₄), a compound that plays a central role in the continued degradation of the material. proquest.comnih.gov

The degradation of tin perovskites when exposed to oxygen is a complex process that leads to the formation of SnI₄. nih.govscispace.com The oxidation of Sn²⁺ to Sn⁴⁺ is the primary degradation pathway, and this is known to cause p-type self-doping in the perovskite material. researchgate.net This self-doping leads to high rates of electron-hole recombination, which is detrimental to the solar cell's performance. researchgate.net

The formation of SnI₄ is a key step in this degradation process. researchgate.net Studies on (PEA)₀.₂(FA)₀.₈SnI₃ thin films have shown that SnI₄ is a product of the oxygen-induced degradation of the tin perovskite. proquest.comnih.gov This degradation is accelerated by factors such as heat and light. acs.org The formation of SnI₄ disrupts the crystalline structure of the perovskite, leading to a decrease in its light-absorbing properties. researchgate.net

The general reaction for the oxygen-induced degradation can be summarized as the oxidation of the perovskite by O₂ to form SnI₄. researchgate.net This SnI₄ can then sublime, especially under heating, leading to further disruption of the perovskite film. researchgate.net

The degradation of tin perovskites is significantly accelerated by the combined action of moisture and oxygen. proquest.comnih.gov SnI₄, once formed through oxygen-induced degradation, readily reacts with moisture (hydrolyzes) to form hydrous tin(IV) oxide and hydroiodic acid (HI). researchgate.nethomescience.net This hydrolysis is a rapid process. homescience.net

The HI produced is then oxidized by oxygen to form molecular iodine (I₂) and water. researchgate.netrsc.org This newly formed I₂ is a highly aggressive oxidizing agent that can further oxidize the tin perovskite to generate more SnI₄. proquest.comnih.gov This creates a detrimental cyclic degradation mechanism where the products of one degradation step act as reactants for the next, leading to a cascade of decomposition. researchgate.netnanoge.org

This cyclic process, illustrated in the table below, highlights the critical role of SnI₄ as an intermediate in the accelerated degradation of tin-based perovskites in ambient conditions. researchgate.net

StepReactantsProductsDescription
1 Perovskite (ASnI₃), O₂This compound (SnI₄)Initial oxidation of the perovskite by atmospheric oxygen. researchgate.net
2 This compound (SnI₄), H₂OHydrous Tin(IV) Oxide, Hydroiodic Acid (HI)Hydrolysis of SnI₄ in the presence of moisture. researchgate.net
3 Hydroiodic Acid (HI), O₂Iodine (I₂), H₂OOxidation of HI by oxygen to form molecular iodine. researchgate.net
4 Perovskite (ASnI₃), I₂This compound (SnI₄)Further oxidation of the perovskite by the newly formed aggressive iodine. researchgate.net

This cyclic degradation underscores the synergistic and destructive interplay between oxygen, moisture, and the iodine species in destabilizing tin perovskite materials. researchgate.net

Oxygen-Induced Degradation Pathways in Tin Perovskites and the Role of this compound

Role of this compound in Perovskite Solar Cell Instability

The degradation of tin perovskite films is rapid in ambient air, with the material changing from black/brown to transparent, indicating a disruption of the perovskite's crystalline structure. researchgate.net This process is driven by the oxidation of Sn²⁺ to Sn⁴⁺, resulting in the formation of SnI₄. researchgate.net

Various analytical techniques have been employed to identify SnI₄ as a key degradation product. X-ray diffraction (XRD) studies show a rapid decrease in the characteristic perovskite peaks upon exposure to air, which is consistent with the oxidative degradation and subsequent sublimation of SnI₄, especially at elevated temperatures. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹¹⁹Sn-NMR, has been instrumental in detecting and quantifying the presence of Sn(IV) species in both precursor solutions and solid films, confirming its formation during processing and degradation. rsc.orgrsc.org

The kinetics of this degradation are accelerated under illumination and in the presence of both oxygen and moisture. rsc.orgrsc.org The formation of SnI₄ is a pivotal step that can then lead to a cyclic degradation process, further accelerating the decomposition of the perovskite material. researchgate.net

To enhance the stability of tin-based perovskite solar cells, various strategies have been developed to prevent the formation of SnI₄ or mitigate its detrimental effects. These approaches primarily focus on controlling the crystallization process and minimizing the oxidation of Sn²⁺.

Other strategies include:

Additive Engineering : Incorporating additives such as tin(II) fluoride (B91410) (SnF₂) or other reducing agents into the precursor solution can help to create a reducing environment, thereby suppressing the oxidation of Sn²⁺ to Sn⁴⁺. nih.govnih.gov

Compositional Tuning : Modifying the composition of the perovskite, for instance by creating mixed tin-lead perovskites, can fundamentally alter the oxidation mechanism and improve stability. acs.orgstanford.edu

Encapsulation : Protecting the perovskite layer from exposure to ambient air and moisture through effective encapsulation techniques can significantly slow down the degradation processes. rsc.org

These strategies, individually or in combination, offer promising pathways to overcome the instability issues associated with this compound formation and advance the development of stable and efficient tin-based perovskite solar cells.

Degradation Kinetics and Identification of this compound as a Decomposition Product

Chemical Transformations of this compound

This compound is a covalent compound that exhibits distinct chemical reactivity. homescience.net It is a bright orange crystalline solid at room temperature. homescience.netwikipedia.org

One of its most significant reactions is its hydrolysis in water. homescience.netwikipedia.org When exposed to water, SnI₄ reacts to form hydrous tin(IV) oxide (often referred to as stannic acid) and hydroiodic acid (HI). homescience.net This reaction is irreversible and proceeds relatively quickly. homescience.net

SnI₄ can also react with hydroiodic acid to form the hexaiodostannate(IV) complex ion, [SnI₆]²⁻. wikipedia.orgwikipedia.org

The compound is soluble in nonpolar organic solvents like benzene (B151609). wikipedia.org Upon heating, this compound melts at 144 °C and boils at 348 °C, though it sublimes readily at temperatures below its boiling point, producing a yellow-brown vapor. homescience.net

The primary synthesis route for this compound is the direct reaction of elemental tin with iodine. wikipedia.orgscribd.com Sn + 2I₂ → SnI₄ wikipedia.org

This reaction is a redox process where tin is oxidized from a 0 to a +4 oxidation state, and iodine is reduced from 0 to -1. scribd.com

Reaction with Metallic Tin to Regenerate Tin(II) Species

This compound (SnI₄) can react with metallic tin (Sn) in a comproportionation reaction to produce tin(II) iodide (SnI₂). This reaction is a crucial strategy employed in the fabrication of tin-based perovskite solar cells to reduce the concentration of Sn(IV) species. researchgate.netmdpi.com The presence of Sn⁴⁺ is often detrimental to the performance of these devices. mdpi.com

The reaction can be represented by the following equation:

SnI₄ + Sn → 2SnI₂

This process is effectively a redox reaction where Sn(IV) is reduced to Sn(II), and metallic tin (in the 0 oxidation state) is oxidized to Sn(II). scribd.comumb.edu The direct reaction between metallic tin and iodine typically yields SnI₄ as the main product, although some SnI₂ can also be formed as a side product. scribd.comumb.edu The regeneration of Sn(II) species by adding metallic tin powder to precursor solutions helps to purify the tin halide ink before the formation of the perovskite thin film. researchgate.netmdpi.com

Several procedures for preparing tin(II) iodide have been documented, including the reaction of metallic tin with elemental iodine. researchgate.net The relative stability of the +2 and +4 oxidation states of tin is a key factor in these reactions. scribd.com While tin(IV) compounds can be formed by the direct reaction of metallic tin with oxidizing agents like iodine, the reduction back to tin(II) is readily achievable with the addition of more metallic tin. umb.edu

Evolution of Molecular Iodine from this compound in Perovskite Systems

The evolution of molecular iodine (I₂) from this compound is a significant degradation pathway in tin-based perovskite systems, particularly in the context of perovskite solar cells (PSCs). rsc.orgrsc.org This process contributes to the instability of these devices when exposed to ambient conditions. researchgate.netproquest.comnih.gov

Research has shown that SnI₄, which is a product of the oxygen-induced degradation of tin perovskites, can rapidly evolve into molecular iodine. researchgate.netproquest.comnih.gov This transformation is often facilitated by the presence of both moisture and oxygen. researchgate.netnih.gov The generated iodine is a highly aggressive species that can further oxidize the pristine perovskite material, leading to the formation of more SnI₄. researchgate.netproquest.comnanoge.org This establishes a cyclic degradation mechanism that accelerates the breakdown of the perovskite layer. researchgate.netproquest.comnanoge.org

The proposed mechanism for this degradation cycle in a hybrid tin-based perovskite, such as (PEA)₀.₂(FA)₀.₈SnI₃, involves several reactions:

Oxidation of the perovskite by oxygen to form SnI₄. researchgate.net

Hydrolysis of SnI₄ by water to form hydrogen iodide (HI). researchgate.net

Oxidation of HI by oxygen to produce molecular iodine (I₂). researchgate.net

Further oxidation of the perovskite by the newly formed I₂ to generate more SnI₄. researchgate.net

This cyclic process highlights the critical role of SnI₄ as a key intermediate in the degradation of tin-based perovskites. researchgate.netproquest.comnanoge.org The presence of I₂ is detrimental not only to the perovskite layer itself but also to other components of the solar cell, such as the charge transport layers and electrodes. rsc.org The evolution of I₂ is a more significant issue in tin-based perovskites compared to their lead-based counterparts due to the accessibility of the Sn⁴⁺ oxidation state. rsc.org

The degradation can be observed through various analytical techniques. For instance, UV-Visible spectroscopy can detect the presence of both SnI₄ and I₂ in aged perovskite films. researchgate.net The instability caused by the formation of SnI₄ and the subsequent evolution of I₂ is a major challenge that needs to be addressed for the commercialization of stable and efficient tin-based perovskite solar cells. rsc.orgnanoge.org

Advanced Materials Science Applications of Tin Iv Iodide

Role in Next-Generation Perovskite Optoelectronics

Hybrid perovskites are materials with great potential for applications in photovoltaics, solid-state lighting, and radiation detection. nih.gov Tin-based perovskites, in particular, are emerging as promising, less toxic alternatives to their lead-based counterparts. rsc.org However, the instability of tin(II) (Sn²⁺) and its tendency to oxidize to tin(IV) (Sn⁴⁺) presents a significant challenge, as this oxidation can degrade the perovskite layer and limit device performance and lifespan. rsc.orguji.esrsc.org The resulting Tin(IV) iodide is often considered an undesired impurity, but understanding its role is crucial for developing stable and efficient devices. rsc.org

The oxidation of Sn²⁺ to Sn⁴⁺ is a primary cause of poor performance and instability in tin-based perovskite solar cells (PSCs). rsc.org The presence of SnI₄ as a degradation product can establish a cyclic degradation mechanism, where it evolves into aggressive iodine species that further oxidize the perovskite. researchgate.net This process negatively impacts the material's morphology and electronic properties, hindering device efficiency and longevity. rsc.org

Several research strategies aim to mitigate this issue. One approach involves the purification of the tin(II) iodide (SnI₂) precursor to remove SnI₄ impurities. For instance, a facile solution method using toluene (B28343) to wash the SnI₂ precursor has been shown to effectively dissolve and remove the undesired SnI₄. rsc.org This purification leads to formamidinium tin iodide perovskite films with improved morphology, enhanced crystalline quality, and increased carrier lifetime. rsc.org Solar cells fabricated with the purified SnI₂ delivered a power conversion efficiency (PCE) of 10.70%, which increased to 11.06% after a month of storage, highlighting the benefits of minimizing SnI₄ content. rsc.org

Another strategy focuses on preventing the oxidation process itself during film formation and operation. The use of additives, such as the reducing agent sodium borohydride (B1222165) (NaBH₄), can prevent the oxidation of Sn(II) to Sn(IV), leading to improved film crystallization and fewer defects. uji.es This approach, combined with other additives, resulted in a formamidinium tin iodide (FASnI₃) based solar cell with a PCE of 10.61% and an operational stability of over 1,300 hours. uji.es

Furthermore, structural regulation by incorporating other cations, like cesium (Cs⁺), into the formamidinium tin iodide (FASnI₃) structure has been shown to improve geometric symmetry and enhance the thermodynamic stability of the perovskite. acs.org This strategy suppresses Sn²⁺ oxidation, leading to a significant improvement in the durability of the solar cell, which maintained 90% of its initial PCE after 2000 hours of storage in a nitrogen atmosphere. acs.org

Table 1: Performance of Tin-Based Perovskite Solar Cells with Different Stabilization Strategies

Perovskite Material Stabilization Strategy Reported Power Conversion Efficiency (PCE) Reported Stability
Formamidinium Tin Iodide Toluene washing of SnI₂ precursor to remove SnI₄ 11.06% Increased efficiency after nearly one month of storage rsc.org
Formamidinium Tin Iodide (FASnI₃) Use of NaBH₄ as a reducing agent 10.61% ~96% of initial efficiency retained after 1,300 hours uji.es

Vacancy-ordered double perovskites, such as formamidinium this compound ((FA)₂SnI₆), provide an excellent platform for studying the interactions between organic and inorganic components in hybrid perovskites. nih.govacs.org These materials exhibit interesting phase transition behaviors. For example, formamidinium this compound undergoes a low-temperature, hysteretic phase transition from a high-symmetry cubic phase to a lower-symmetry monoclinic phase. nih.govacs.orgresearchgate.net

Impact of this compound on Tin Halide Perovskite Solar Cell Efficiency and Longevity

Development of Molecular and Hybrid Semiconducting Materials

This compound serves as a versatile building block for creating novel molecular and hybrid semiconducting materials. samaterials.com These materials are distinct from traditional inorganic semiconductors and offer unique properties, such as good solubility in common solvents, which allows for the use of printing technologies for device fabrication. samaterials.com

A new class of molecular semiconductors has been developed based on coordination compounds of this compound with organic ligands. acs.orgresearchgate.netarxiv.org These complexes, with the general formula [SnI₄(L)₂], where L is an organic ligand such as triphenylphosphine (B44618) oxide, diphenyl sulfoxide (B87167), or pyridine (B92270) N-oxide, act as molecular semiconductors. acs.orgresearchgate.netresearchgate.net In these materials, the individual [SnI₄(L)₂] molecules interact with each other through weak intermolecular forces, such as hydrogen bonds and π-iodide interactions, rather than the strong covalent or ionic bonds found in traditional semiconductors. samaterials.comacs.org This molecular nature makes them soluble in many organic solvents and opens up possibilities for solution-based processing. acs.orgresearchgate.net

A key feature of these this compound-based molecular semiconductors is the ability to tune their optoelectronic properties by changing the coordinated organic ligands. acs.orgarxiv.orgfigshare.com The electronic structure of these hybrid materials is unique: the valence band is primarily formed from orbitals belonging to the inorganic SnI₄ core (specifically the p-orbitals of the iodine atoms), while the conduction band is composed of orbitals centered on the organic ligands (specifically the carbon-based orbitals of the aromatic rings). acs.orgresearchgate.netresearchgate.net

This separation of the frontier molecular orbitals allows for the targeted modification of the material's properties. researchgate.net By selecting different organic ligands, researchers can alter the energy levels of the conduction band, thereby tuning the band gap and other optoelectronic characteristics of the semiconductor. acs.orgresearchgate.net Weak intermolecular interactions, such as hydrogen bonds where iodine atoms act as acceptors and interactions between iodine and aromatic rings, are crucial in the formation of the band structure. acs.orgarxiv.org This tunability offers a powerful tool for designing new semiconducting materials tailored for specific applications in optoelectronics and photovoltaics. researchgate.netresearchgate.net

Table 2: Properties of this compound-Based Molecular Semiconductor Complexes

Complex Key Structural Feature Electronic Structure Highlight
[SnI₄{(C₆H₅)₃PO}₂] Coordination with triphenylphosphine oxide ligands Valence band on inorganic core, conduction band on organic ligands acs.orgresearchgate.net
[SnI₄{(C₆H₅)₂SO}₂] Coordination with diphenyl sulfoxide ligands Optoelectronic properties tuned by organic ligands acs.orgresearchgate.net

This compound-Based Complexes as Molecular Semiconductors

Catalytic Applications of this compound and Related Tin Halides

Tin halides, including this compound, are utilized as catalysts in a variety of chemical reactions. ontosight.ai this compound itself acts as a weak Lewis acid, which allows it to promote certain reactions. researchgate.net For example, it can effectively catalyze the quantitative air-oxidation of tertiary arylphosphines into their corresponding phosphine (B1218219) oxides. researchgate.net This process is convenient and avoids the potential hazards associated with other oxidizing agents. researchgate.net

More broadly, tin compounds serve as catalysts in organic synthesis, particularly in the production of polymers like polyethylene (B3416737) and polypropylene, and in fine chemical manufacturing through reactions such as esterifications and transesterifications. ontosight.aisigmaaldrich.com Their catalytic activity, reusability, and ability to facilitate various chemical transformations make them valuable in both industrial processes and environmental applications. sigmaaldrich.com

Table 3: Mentioned Compounds and PubChem CIDs

Compound Name PubChem CID
This compound 66348
Tin(II) iodide 66347
Formamidinium tin iodide 159495513
Cesium 5354498
Toluene 1140
Sodium borohydride 23292
Triphenylphosphine oxide 11438
Diphenyl sulfoxide 7050
Pyridine N-oxide 7019
Polyethylene 6325

Precursor and Intermediate Roles in Complex Chemical Syntheses

This compound (SnI₄) serves as a versatile precursor and intermediate in a variety of complex chemical syntheses, leveraging its properties as a Lewis acid, a halogen transfer agent, and a transport agent in materials synthesis. Its utility spans the creation of complex anions, organometallic adducts, and advanced semiconductor materials.

As a precursor, SnI₄ is a primary starting material for the synthesis of the hexaiodostannate(IV) anion, [SnI₆]²⁻. This complex anion is formed when this compound reacts with hydroiodic acid or other iodide salts. wikipedia.orgwikipedia.org The reaction involves the acceptance of two additional iodide ions by the tin center, showcasing the Lewis acidic nature of the SnI₄ molecule.

In the realm of coordination chemistry, this compound reacts with Lewis bases like phosphines to form stable adducts. For instance, its reaction with triphenylphosphine (PPh₃) can yield complexes such as tetraiodobis(triphenylphosphine)tin(IV), [SnI₄(PPh₃)₂]. wordpress.com The formation of these adducts is a classic Lewis acid-base reaction. wordpress.com More complex reactivity is observed with other phosphines, such as tricyclohexylphosphine (B42057) (Cy₃P). The reaction in dichloromethane (B109758) initially forms an adduct, SnI₄·PCy₃, which then undergoes an internal halogen transfer to create an isomeric salt, [Cy₃PI]⁺[SnI₃]⁻. psu.edu This intermediate can react further to yield the final product, [Cy₃PI]⁺[SnI₅]⁻, demonstrating the role of SnI₄ in facilitating both adduct formation and subsequent halogen transfer, leading to the oxidation of phosphorus and reduction at the tin center. psu.edu

This compound also functions as a catalyst. It has been shown to effectively catalyze the quantitative air-oxidation of tertiary arylphosphines into their corresponding phosphine oxides in dichloromethane solution. researchgate.net Its role as a weak Lewis acid is thought to promote the oxidation process. researchgate.net

A significant application of this compound is in the synthesis of advanced inorganic materials through chemical vapor transport (CVT) reactions. It is a crucial starting material, often in combination with elemental tin and amorphous red phosphorus, for the synthesis of both 2D phosphorene (an allotrope known as black phosphorus) and 1D SnIP double helix structures. nih.govmdpi.com In these high-temperature syntheses, SnI₄ acts as a mineralizer or transport agent, facilitating the conversion of amorphous phosphorus into crystalline allotropes. nih.govmdpi.com The specific material formed (black phosphorus or SnIP) can be controlled by adjusting the reaction temperature and the molar ratios of the starting materials. nih.gov

The following table summarizes key synthetic applications where this compound acts as a precursor or intermediate:

Role of this compoundReactantsKey ProductsApplication Area
Precursor This compound, Hydroiodic acid (HI) or Iodide saltsHexaiodostannate(IV) ([SnI₆]²⁻)Inorganic Synthesis wikipedia.orgfishersci.no
Lewis Acid Precursor This compound, Triphenylphosphine (PPh₃)[SnI₄(PPh₃)₂]Coordination Chemistry wordpress.com
Halogen Transfer Agent This compound, Tricyclohexylphosphine (Cy₃P)[Cy₃PI]⁺[SnI₅]⁻Phosphine Chemistry psu.edu
Catalyst Tertiary arylphosphines, O₂, cat. This compoundArylphosphine oxidesOrganic Synthesis researchgate.net
Transport Agent This compound, Tin (Sn), Red Phosphorus (P)Black Phosphorus (Pblack), SnIPMaterials Science nih.govmdpi.com

Computational Chemistry Investigations of Tin Iv Iodide Systems

First-Principles Computational Studies on Tin(IV) Iodide

First-principles, or ab initio, methods are computational techniques that rely on the fundamental laws of quantum mechanics, without the need for empirical parameters derived from experiments. These studies have been crucial in characterizing the intrinsic properties of SnI₄ and its complexes.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It has been extensively applied to SnI₄ and its derivatives to determine their geometric structures, stability, and electronic characteristics.

The energetics of reactions involving SnI₄ are frequently studied using DFT. By calculating the total energies of reactants and products, the reaction energy can be determined, indicating whether a process is thermodynamically favorable. A key example is the oxygen-induced degradation of formamidinium tin iodide (FASnI₃) perovskite. DFT calculations have shown a highly favorable reaction energy (-3.46 eV) for the degradation of FASnI₃ in the presence of oxygen to form products including SnI₄. Similarly, the reaction energy for the formation of SnI₄-Li₂S₆ complexes in battery electrolytes has been calculated to be -13.5 kJ mol⁻¹, suggesting the process is thermodynamically favorable.

The electronic properties, such as the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are a primary output of DFT calculations. In studies of SnI₄ complexes with organic ligands, the HOMO is typically localized on the p orbitals of the iodine atoms, while the LUMO is often an Sn-I antibonding orbital or centered on the organic ligands. This separation of frontier orbitals is crucial for understanding the charge-transfer properties of these materials. The analysis of the density of states (DOS) reveals the contribution of different atomic orbitals to the valence and conduction bands, which is essential for predicting semiconducting behavior.

Table 1: Properties of this compound Systems Investigated by DFT
SystemProperty InvestigatedKey FindingReference
FASnI₃ PerovskiteDegradation EnergeticsCalculated reaction energy for oxidation to SnI₄ is highly favorable (-3.46 eV).
[SnI₄(organic ligand)₂]Electronic StructureHOMO is localized on iodine p orbitals; LUMO is on the organic ligand or is an Sn-I antibonding orbital.
SnI₄-Li₂S₆ ComplexFormation EnergeticsFormation of the complex is thermodynamically favorable (-13.5 kJ mol⁻¹).
SnI₄ CrystalHigh-Pressure DynamicsInteraction between SnI₄ molecules is overestimated by standard DFT, requiring inclusion of van der Waals forces.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of systems in the presence of time-dependent external fields, such as light. It is the state-of-the-art method for calculating the electronic absorption spectra of molecules.

TD-DFT simulations have been performed on SnI₄ and its complexes to explain their optical properties. For complexes of SnI₄ with organic ligands, TD-DFT calculations can reproduce the experimental UV-vis absorption spectra. These calculations reveal that the primary absorption bands in these complexes often correspond to transitions from the iodine-localized HOMO to the ligand-centered LUMO, defining them as charge-transfer transitions.

In studies of tin iodide solution complexes, which are precursors for perovskite synthesis, TD-DFT coupled with a polarizable continuum model (PCM) to simulate the solvent environment has been used to investigate their optical properties. The results show that the first optical excitation is generally weak due to a partial overlap between the occupied orbitals (localized on the tin iodide unit) and the unoccupied ones (distributed on the solvent molecules). However, coordination with solvent molecules causes a red-shift in the spectral weight compared to the isolated tin iodide molecule. The analysis of these excitations provides fundamental insights into how solvents influence the properties of perovskite precursors.

Table 2: Optical Properties of this compound Systems Investigated by TD-DFT
SystemProperty InvestigatedKey FindingReference
[SnI₄(organic ligand)₂]UV-vis SpectraCalculated spectra match experimental data; lowest energy transitions are charge-transfer in nature.
SnI₂(solvent)₄ ComplexesAbsorption SpectraFirst optical excitation is weak due to limited HOMO-LUMO overlap; solvent coordination causes a red-shift.
La(III)/Ce(III)-Sn ComplexesElectronic TransitionsHOMOs, containing Ln(III)–Sn σ-bonding orbitals, act as the donor orbitals in major electronic transitions.

Density Functional Theory (DFT) for Structural, Energetic, and Electronic Properties

Modeling Intermolecular Interactions in this compound Complexes

The solid-state properties of molecular materials are heavily influenced by intermolecular interactions. In SnI₄ complexes, computational modeling has been essential for identifying and characterizing these non-covalent forces.

Weak intermolecular interactions, such as hydrogen bonds and π-interactions, are crucial in the crystal packing and band structure formation of SnI₄-based molecular semiconductors. In coordination compounds of SnI₄ with organic ligands containing aromatic rings, analysis of the crystal structure combined with computational modeling reveals the presence of I···H hydrogen bonds and I···π interactions. These interactions are not merely structural; they are essential for the formation of the electronic band structure. The valence band is often formed from orbitals of the inorganic SnI₄ core, while the conduction band is composed of orbitals from the organic ligands. The weak interactions mediate the electronic communication between these components.

DFT calculations that include corrections for van der Waals (vdW) forces, such as the Grimme potential, are necessary for accurately modeling these systems. Standard DFT functionals can fail to describe the long-range vdW forces that are dominant in molecular crystals like SnI₄, leading to discrepancies between calculated and experimental results, particularly under ambient pressure. The interaction between SnI₄ and aromatic solvents like toluene (B28343) has also been modeled, suggesting a complex where two iodine atoms bond with the aromatic ring. In more exotic systems like the C₆₀-SnI₄ co-crystal, the role of σ-hole interactions on the iodine atoms has been highlighted in forming the adduct.

Simulating Reaction Mechanisms and Degradation Pathways Involving this compound

Computational simulations are invaluable for elucidating complex reaction mechanisms, such as those involved in the degradation of tin-based perovskite solar cells, where SnI₄ is a key species.

The instability of tin-based perovskites is a major obstacle to their commercialization. A primary degradation pathway involves the oxidation of Sn²⁺ to Sn⁴⁺. DFT simulations have been used to map out the mechanism of this process. It has been shown that SnI₄ is a direct product of the oxygen-induced decomposition of perovskites like (PEA)₀.₂(FA)₀.₈SnI₃.

Furthermore, computational studies have supported a proposed cyclic degradation mechanism. In this cycle:

The perovskite is oxidized by O₂, forming SnI₄. DFT calculations confirm this step is highly exothermic.

The SnI₄ product can then undergo hydrolysis in the presence of moisture to form hydrogen iodide (HI).

HI is subsequently oxidized by O₂ to produce molecular iodine (I₂).

This I₂ is a highly aggressive species that can oxidize more of the pristine perovskite back to SnI₄, thus closing the degradation loop. DFT calculations show this final step is also thermodynamically favorable.

These simulations provide a detailed, atomistic understanding of the degradation process, highlighting the critical and multifaceted role of SnI₄. This knowledge is crucial for designing strategies to improve the stability of tin-based perovskite devices.

Future Research Directions and Emerging Paradigms in Tin Iv Iodide Chemistry

Rational Design Principles for Enhanced Stability in Tin(IV) Iodide-Derived Materials

The primary hurdle for the broad implementation of this compound-based materials, especially in perovskite solar cells, is their intrinsic instability. researchgate.net The tendency for the Sn²⁺ state to oxidize to the more stable Sn⁴⁺ state, along with the material's vulnerability to degradation from moisture and oxygen, demands the creation of effective stabilization strategies. researchgate.netperovskite-info.com Future work is centered on rational design principles to improve the durability of these materials.

Key strategies being explored include:

Dimensional Engineering : A promising method involves creating 2D/3D perovskite heterostructures. oaepublish.com Incorporating large organic cations can form 2D perovskite layers that act as a protective shield for the 3D perovskite, guarding it against environmental degradation. oaepublish.comcolorado.edu Studies show that tightly packed interlayer spaces in 2D perovskites can impede oxidation, leading to high bulk stability. acs.org

Additive Engineering : This is a critical area where introducing antioxidants or other additives can inhibit the oxidation of tin. nih.govresearchgate.net For example, additives like tin(II) fluoride (B91410) (SnF₂) can create a reducing environment and improve the film's morphology and coverage. nih.gov Other additives, such as formamidinium thiocyanate (B1210189) (FASCN), have been shown to prevent oxidation through strong chemical interactions with the tin component. rsc.org

Compositional Engineering : The partial substitution of iodide with other halides or the integration of different cations is being investigated to enhance the intrinsic stability of the crystal lattice. researchgate.net This approach, guided by principles like the Goldschmidt tolerance factor, helps predict and create more stable perovskite structures. mdpi.comfrontiersin.org

A deep, atomic-level understanding of degradation mechanisms is essential to guide the design of more resilient materials. perovskite-info.com

Exploration of Novel Synthetic Routes for Precise Control of this compound Purity and Structure

The performance of devices using this compound is highly dependent on the purity, stoichiometry, and morphology of the precursor materials. researchgate.net Traditional synthesis often results in impurities and a lack of precise structural control. scribd.com Consequently, significant research is focused on developing new and refined synthetic routes.

Future directions in synthesis include:

Vapor-Based Deposition : Techniques like chemical vapor deposition (CVD) and physical vapor deposition offer pathways to create high-purity, uniform thin films with precise control over thickness. frontiersin.orgresearchgate.net These methods can avoid solvent-related complications that arise during solution processing.

Advanced Solution Processing : Solution-based methods are being improved through "solvent engineering," which involves the careful selection of solvents and antisolvents to achieve high-quality films. researchgate.net The use of strongly coordinating Lewis base solvents can suppress the oxidation of Sn²⁺ in the precursor solution and promote the growth of uniform, crystalline films. acs.org Research into green solvent systems is also a priority. acs.org

Mechanochemical Synthesis : Vibrational ball-milling is being explored as a method to pretreat perovskite precursors, which can improve the multicrystalline morphology and ultimately enhance solar cell performance. rsc.org

Purification of Precursors : A critical step is ensuring the purity of the starting materials. For instance, developing purification procedures for tin(II) iodide (SnI₂) to remove Sn(IV) impurities is crucial for synthesizing high-quality formamidinium tin iodide (FASnI₃) nanocrystals. acs.orgnih.gov

The overarching goal is to develop scalable, reproducible synthetic methods that allow for meticulous control over the material's structural and electronic properties. frontiersin.org

Advanced Characterization Techniques for Unraveling Complex this compound Behavior

To optimize this compound materials, a profound understanding of their dynamic internal processes is necessary. Advanced characterization techniques are vital for probing electronic properties, degradation pathways, and structure-property relationships, particularly in real-time under operational conditions. mdpi.comnih.gov

The following table summarizes key advanced characterization techniques and their applications in this compound research:

Technique CategorySpecific MethodInformation Gained
X-ray-Based Probes In-situ Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS)Monitors crystallographic changes during film formation and degradation. researchgate.net
X-ray Photoelectron Spectroscopy (XPS)Analyzes chemical composition and oxidation states (e.g., Sn²⁺ vs. Sn⁴⁺) at the surface. researchgate.netacs.org
Spectroscopy Probes Time-Resolved Photoluminescence (TRPL) & Transient Absorption Spectroscopy (TAS)Provides insights into charge carrier dynamics, recombination, and lifetimes. researchgate.net
Microscopy Probes Transmission Electron Microscopy (TEM) & Scanning Electron Microscopy (SEM)Visualizes nanoscale morphology, grain boundaries, and local structural defects. researchgate.net
Other Operando Methods Electron Spin Resonance (ESR)Investigates the material's internal state from a microscopic perspective during device operation. eurekalert.org

These in-situ and operando methods are indispensable for building a comprehensive picture of the complex behaviors of this compound materials, which is crucial for diagnosing failure modes and designing more stable and efficient devices. mdpi.comnih.govresearchgate.net

Expanding the Scope of this compound in Functional Materials Beyond Photovoltaics

While photovoltaics have been the primary driver of tin iodide research, its distinct properties make it a strong candidate for a wider array of functional materials. acs.orgrsc.org Researchers are actively exploring its potential in other high-tech applications.

Emerging applications for tin-based perovskites include:

Optoelectronics : The favorable electronic and optical properties of tin iodide materials make them suitable for devices like light-emitting diodes (LEDs) and photodetectors. chemmethod.comspiedigitallibrary.orgresearchgate.net

Thermoelectrics : Tin-based perovskites exhibit promising thermoelectric properties, which allow for the conversion of waste heat into useful electrical energy. researchgate.netacs.org Their high electrical conductivity and ultralow thermal conductivity contribute to a figure of merit (ZT) that makes them candidates for powering small electronic devices and wearable sensors. acs.org

Transistors and Electronics : The semiconducting nature of these materials makes them applicable in thin-film transistors and other electronic components. acs.orgspiedigitallibrary.org

Catalysis and Sensing : The layered structures of some tin iodide compounds could be beneficial for applications in photocatalysis and chemical sensors, where high surface area is advantageous. chemmethod.com

By tuning the composition and structure, researchers aim to optimize the performance of tin iodide materials for these specific functions, thereby broadening their technological impact. rsc.orgchemmethod.com

Integration of Machine Learning and Artificial Intelligence in this compound Research for Accelerated Discovery

The immense number of possible compositions and structures for this compound-derived materials makes traditional trial-and-error research methods inefficient. rsc.org Machine learning (ML) and artificial intelligence (AI) are emerging as transformative tools to accelerate the discovery and optimization of new materials in this class. helmholtz-berlin.de

The integration of ML and AI is impacting the field in several ways:

High-Throughput Computational Screening : ML models can be trained on existing computational and experimental data to predict the properties of novel, unsynthesized materials. rsc.orgresearchgate.net This allows researchers to screen vast libraries of potential candidates—for instance, to identify stable perovskite compositions or new organic ligands—and prioritize the most promising ones for experimental synthesis. rsc.orgrsc.orgosti.gov

Predictive Modeling for Stability : An ML classification model has been used to effectively screen organic ligands for stabilizing 2D/3D tin-halide perovskites with high accuracy. rsc.org This approach helps to overcome the intrinsic instability that has limited the commercial application of these materials. rsc.org

Accelerated Development and Analysis : Robotics combined with AI can automate the analysis of numerous variations in material composition, significantly speeding up the development cycle. helmholtz-berlin.de AI can also analyze complex datasets from advanced characterization techniques to uncover hidden correlations and deepen the fundamental understanding of material behavior. rsc.org

By combining these computational approaches with experimental validation, researchers can dramatically accelerate the pace of innovation in designing the next generation of this compound materials. helmholtz-berlin.deresearchgate.net

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing Tin(IV) iodide, and how can researchers validate product purity?

  • Synthesis : this compound is typically synthesized via direct reaction of tin metal with iodine in a non-aqueous solvent (e.g., anhydrous ethanol) under inert conditions. Gravimetric analysis is critical to determine the Sn:I ratio and confirm the empirical formula (e.g., SnI₄ vs. SnI₂) .
  • Characterization : Use X-ray diffraction (XRD) to confirm crystallinity, energy-dispersive X-ray spectroscopy (EDS) for elemental composition, and thermogravimetric analysis (TGA) to assess thermal stability. Moisture sensitivity necessitates handling in a glovebox and storage in sealed, desiccated containers .

Q. What are the key safety considerations and handling protocols for this compound in laboratory settings?

  • SnI₄ is hygroscopic and reacts violently with water, releasing HI gas. Always use inert-atmosphere techniques (e.g., Schlenk lines) and personal protective equipment (PPE). Waste disposal must neutralize acidic byproducts via controlled hydrolysis .

Advanced Research Questions

Q. How can researchers design experiments to investigate the optoelectronic properties of this compound for photovoltaic applications?

  • Methodology :

  • Bandgap Analysis : Use UV-Vis spectroscopy to measure absorption edges and calculate the direct/indirect bandgap. Compare with density functional theory (DFT) simulations .
  • Device Fabrication : Deposit SnI₄ thin films via chemical vapor deposition (CVD) or spin-coating on TiO₂ substrates. Test photovoltaic efficiency under AM1.5G solar simulation and quantify charge-carrier mobility using Hall-effect measurements .
    • Validation : Cross-reference results with perovskite analogs (e.g., CH₃NH₃PbI₃) to identify performance bottlenecks, such as defect tolerance or interfacial recombination .

Q. What experimental approaches are effective in resolving contradictions in reported thermodynamic stability data for this compound?

  • Controlled Replication : Reproduce prior synthesis protocols (e.g., stoichiometric ratios, heating rates) while documenting environmental variables (humidity, oxygen levels) that may affect outcomes .
  • Advanced Techniques : Employ differential scanning calorimetry (DSC) to map phase transitions and in-situ XRD to monitor structural changes under thermal stress. Statistical tools (e.g., error propagation analysis) should quantify uncertainty in decomposition temperatures .

Q. How can researchers leverage computational methods to predict the electronic structure and reactivity of this compound?

  • DFT Workflow :

Optimize SnI₄ geometry using hybrid functionals (e.g., HSE06) to account for relativistic effects in heavy atoms.

Calculate density of states (DOS) and electron localization functions (ELF) to identify covalent vs. ionic bonding contributions.

Validate simulations against experimental XRD and X-ray photoelectron spectroscopy (XPS) data .

  • Limitations : Address discrepancies between computational models and experimental observations (e.g., underestimation of bandgaps) by refining exchange-correlation functionals .

Methodological Best Practices

Q. How should researchers structure a literature review to identify gaps in SnI₄ applications while avoiding unreliable sources?

  • Database Use : Prioritize peer-reviewed journals (e.g., ACS, RSC) via Scopus or Web of Science. Filter by keywords like "SnI₄," "metal halides," and "optoelectronics." Exclude non-peer-reviewed platforms (e.g., patents, preprints) unless corroborated by experimental data .
  • Critical Analysis : Tabulate conflicting results (e.g., bandgap values) and propose hypotheses for variance (e.g., synthesis conditions, measurement techniques) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.